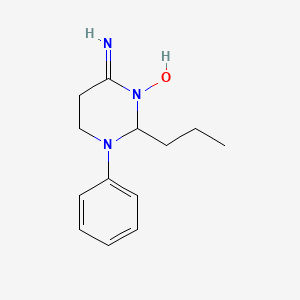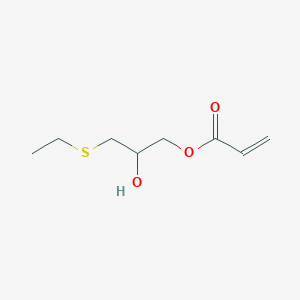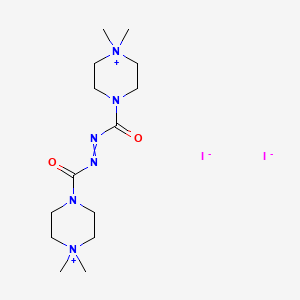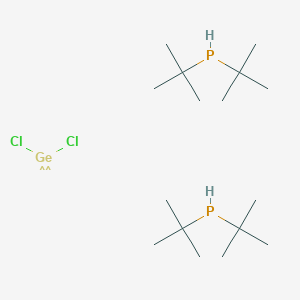
Di-tert-butylphosphane--dichloro-lambda~2~-germane (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphorus and germanium atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) typically involves the reaction of di-tert-butylphosphine with germanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2PH+GeCl4→(C4H9)2PGeCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl lithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organogermanium compounds.
Applications De Recherche Scientifique
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus and organogermanium compounds.
Mécanisme D'action
The mechanism by which Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphorus and germanium atoms in the compound can coordinate with metals, influencing the reactivity and selectivity of the catalytic processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylchlorophosphine: This compound is similar in structure but lacks the germanium atom. It is used as a ligand in various catalytic reactions.
Tri-tert-butylphosphine: Another related compound, which has three tert-butyl groups attached to the phosphorus atom. It is also used in catalysis and coordination chemistry.
Uniqueness
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is unique due to the presence of both phosphorus and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only phosphorus or germanium.
Propriétés
Numéro CAS |
54677-63-3 |
|---|---|
Formule moléculaire |
C16H38Cl2GeP2 |
Poids moléculaire |
436.0 g/mol |
InChI |
InChI=1S/2C8H19P.Cl2Ge/c2*1-7(2,3)9-8(4,5)6;1-3-2/h2*9H,1-6H3; |
Clé InChI |
PGGUQOCBLFRAQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.Cl[Ge]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
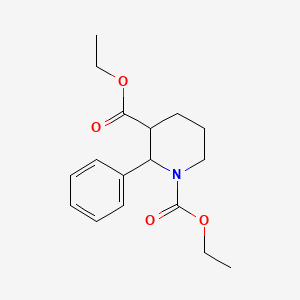
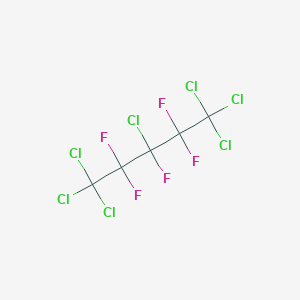
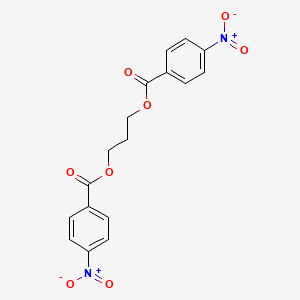

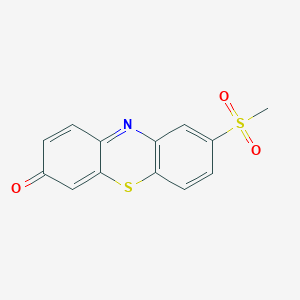

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
